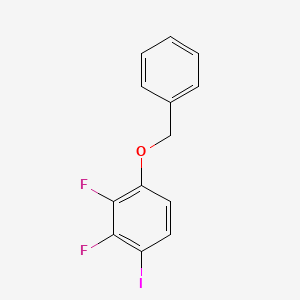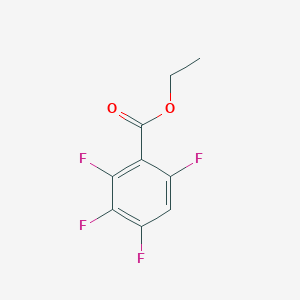
4-(6-Aminopyridin-3-YL)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(6-Aminopyridin-3-YL)benzaldehyde typically involves the following steps:
Nucleophilic Substitution Reaction: Starting with 5-bromo-2-nitropyridine and piperazine, a nucleophilic substitution reaction is carried out in a mixed solvent of alcohol and water, using an acid catalyst.
Catalytic Hydrogenation: The resulting nitro compound undergoes catalytic hydrogenation to reduce the nitro group to an amino group.
Refining and Decolorization: The final product is obtained through refining and decolorization processes.
Industrial Production Methods:
The industrial production of this compound involves similar steps but is optimized for large-scale production. The process includes:
High-Purity Preparation: Using high-purity reagents and solvents to ensure the quality of the final product.
Environmental Considerations: Implementing environmentally friendly practices to minimize pollution and waste.
化学反応の分析
Types of Reactions:
4-(6-Aminopyridin-3-YL)benzaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products:
Oxidation: 4-(6-Aminopyridin-3-YL)benzoic acid.
Reduction: 4-(6-Aminopyridin-3-YL)benzyl alcohol.
Substitution: Various amides and secondary amines depending on the substituents used.
科学的研究の応用
4-(6-Aminopyridin-3-YL)benzaldehyde has several applications in scientific research, including:
作用機序
The mechanism of action of 4-(6-Aminopyridin-3-YL)benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
類似化合物との比較
- 4-(6-Aminopyridin-3-YL)benzoic acid
- 4-(6-Aminopyridin-3-YL)benzyl alcohol
- 4-(6-Aminopyridin-3-YL)benzamide
Comparison:
4-(6-Aminopyridin-3-YL)benzaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions, including oxidation and reduction . In contrast, similar compounds like 4-(6-Aminopyridin-3-YL)benzoic acid and 4-(6-Aminopyridin-3-YL)benzyl alcohol have different functional groups (carboxylic acid and alcohol, respectively), leading to distinct reactivity and applications .
特性
IUPAC Name |
4-(6-aminopyridin-3-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-12-6-5-11(7-14-12)10-3-1-9(8-15)2-4-10/h1-8H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMMBJMESXWDRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-Pyrrole, 3-[(trifluoromethyl)thio]-](/img/structure/B6329891.png)



![5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B6329910.png)

![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)
![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine](/img/structure/B6329937.png)

